molecular formula C19H15F2N3O2S2 B3413304 2,6-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide CAS No. 946211-36-5

2,6-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Cat. No.: B3413304
CAS No.: 946211-36-5
M. Wt: 419.5 g/mol
InChI Key: PRTDWMSLQXIZKN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the aromatic ring. The molecule also contains a thiazole ring substituted with a phenyl group at the 4-position and a thioether-linked 2-(methylamino)-2-oxoethyl side chain at the 2-position of the thiazole.

Properties

IUPAC Name

2,6-difluoro-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S2/c1-22-14(25)10-27-19-23-16(11-6-3-2-4-7-11)18(28-19)24-17(26)15-12(20)8-5-9-13(15)21/h2-9H,10H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDWMSLQXIZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1)

  • Structure : Shares a thiazole ring and a 2-oxoethyl side chain but replaces the 2,6-difluorobenzamide with a pivalamide group.

N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, )

  • Structure : Features a benzothiazole instead of a thiazole and a thienylmethylthio substituent.
  • Functional Implications : The benzothiazole core may enhance aromatic stacking interactions in biological targets, while the thienyl group could modulate electronic properties .

Triazole and Sulfonamide Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (Compounds 7–9, )

  • Structure : Triazole-thione scaffolds with sulfonyl and difluorophenyl groups.
  • Spectroscopic Data : IR spectra show νC=S stretching at 1247–1255 cm⁻¹, confirming the thione tautomer. In contrast, the target compound’s thioether linkage lacks this absorption, indicating distinct reactivity .

N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam, )

  • Structure : Combines a difluorophenyl group with a triazolopyrimidine-sulfonamide system.
  • Application : Used as a herbicide, highlighting the role of fluorine in enhancing bioactivity. The target compound’s fluorinated benzamide may similarly improve target binding but likely for therapeutic rather than pesticidal applications .

Organophosphates with Methylamino-Oxoethyl Moieties

O,O-Dimethyl S-(2-((1-Methyl-2-(methylamino)-2-oxoethyl)thio)ethyl Phosphorothioate (Vamidothion, )

  • Structure: Contains a methylamino-oxoethylthio group linked to a phosphorothioate.
  • Toxicity Profile: As an insecticide, vamidothion’s organophosphate structure confers neurotoxicity via acetylcholinesterase inhibition. The target compound’s amide-based structure likely reduces such toxicity, favoring drug development .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Thiazole-benzamide 2,6-Difluorobenzamide, methylamino-oxoethylthio Hypothesized anticancer -
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Thiazole-pivalamide Pivalamide, difluorobenzyl Unknown
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione Sulfonyl, difluorophenyl Antifungal, anticancer
Flumetsulam Triazolopyrimidine Difluorophenyl, sulfonamide Herbicide
Vamidothion Organophosphate Methylamino-oxoethylthio, phosphorothioate Insecticide

Research Findings and Implications

  • Synthesis : The target compound’s thioether linkage and fluorinated benzamide suggest synthetic routes involving nucleophilic substitution (e.g., coupling of thiol-containing intermediates with α-halogenated ketones, as seen in ) .
  • Spectroscopy : Unlike triazole-thiones, the absence of νC=S in the target compound’s IR spectrum confirms its stable thioether structure. Fluorine atoms may contribute to distinct ¹⁹F-NMR signals .
  • Fluorine atoms likely enhance metabolic stability and target affinity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction progress be monitored?

The synthesis involves multi-step reactions, including coupling of thiazole intermediates with benzamide derivatives. Key steps include the use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure completion before quenching with water to isolate the product .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying purity and structural identity. Single-crystal X-ray diffraction (as used for structurally related compounds) provides definitive confirmation of molecular geometry .

Q. How should researchers handle and store this compound to ensure stability?

Store in a dry, ventilated environment at controlled temperatures (e.g., 2–8°C) to prevent hydrolysis or degradation. Use airtight containers with desiccants and avoid exposure to moisture. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis, particularly for the thiazole-amide coupling step?

Yield optimization requires careful control of reaction parameters:

  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Temperature : Room-temperature reactions minimize side products (e.g., disulfide formation).
  • Catalysts : Explore phase-transfer catalysts or mild bases to improve efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities or assay variability. Recommendations:

  • Purity validation : Use HPLC-MS to confirm >95% purity.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., thiazole derivatives with fluorinated benzamides) to identify structure-activity relationships (SAR) .

Q. What experimental designs are suitable for investigating its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates or calorimetry.
  • Molecular docking : Leverage X-ray crystallography data (e.g., from related compounds) to model binding interactions with target enzymes .
  • Mutagenesis studies : Identify critical residues in the enzyme’s active site through site-directed mutagenesis .

Q. How can researchers assess the compound’s potential off-target effects in cellular models?

  • High-throughput screening : Test against panels of kinases or GPCRs to identify unintended interactions.
  • Transcriptomic profiling : Use RNA-seq to detect changes in gene expression pathways .

Methodological Notes

  • Structural Characterization : Combine NMR (¹H/¹³C), IR, and mass spectrometry for comprehensive analysis. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility across labs .
  • Safety Protocols : Implement spill containment measures (e.g., absorbent materials) and emergency rinsing stations for accidental exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

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